molecular formula C6H7BrN2O B571432 2-Bromo-4-methoxy-6-methylpyrimidine CAS No. 56545-10-9

2-Bromo-4-methoxy-6-methylpyrimidine

Cat. No. B571432
CAS RN: 56545-10-9
M. Wt: 203.039
InChI Key: GYGQBKWXPATXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-methoxy-6-methylpyrimidine” is a chemical compound with the CAS Number: 56545-10-9 . It has a molecular weight of 203.04 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-methoxy-6-methylpyrimidine . The InChI code for this compound is 1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 . The InChI key is GYGQBKWXPATXTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 203.04 .

Scientific Research Applications

  • Regioselective Synthesis A study has reported the use of 2-Bromo-4-methoxy-6-methylpyrimidine in the regioselective synthesis of new pyrimidine derivatives . In this study, organolithium reagents were used to prepare 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine . The nucleophilic attack on these pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . This method could be useful in the synthesis of 4,6-disubstituted pyrimidines, which are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

  • Synthesis of SGLT2 Inhibitors 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, has been synthesized using a similar brominated compound . While not directly involving 2-Bromo-4-methoxy-6-methylpyrimidine, this suggests that brominated compounds could play a role in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-bromo-4-methoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGQBKWXPATXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-6-methylpyrimidine

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